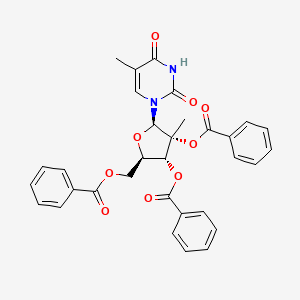
(2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate” is a complex organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the tetrahydrofuran ring: This step involves cyclization reactions under acidic or basic conditions.
Introduction of the benzoyloxy groups: This can be achieved through esterification reactions using benzoyl chloride and a suitable base.
Attachment of the dioxo group: This step may involve oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Final assembly: The final molecule is assembled through a series of coupling reactions, often using catalysts like palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity, as well as the use of large-scale reactors and purification systems.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The dioxo groups can be reduced to hydroxyl groups.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of the dioxo groups would yield hydroxyl groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the dioxo group suggests it could interact with enzymes or other proteins.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of certain enzymes or receptors.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function. The pathways involved would depend on the specific biological or chemical context.
相似化合物的比较
Similar Compounds
(2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate: This compound is unique due to its specific combination of functional groups.
Other tetrahydrofuran derivatives: These compounds share the tetrahydrofuran ring but may have different substituents.
Other dioxo compounds: These compounds share the dioxo group but may have different ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement
生物活性
The compound (2R,3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule with potential biological applications. This article provides a detailed overview of its biological activity, synthesizing information from various studies and sources.
Molecular Structure
The molecular formula of the compound is C27H29O8, and it has a molecular weight of approximately 485.52 g/mol. The structure comprises a tetrahydrofuran ring, a pyrimidine moiety, and benzoyloxy groups which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉O₈ |
| Molecular Weight | 485.52 g/mol |
| CAS Number | 1443997-55-4 |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that compounds similar to dibenzoates exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism appears to involve the disruption of nucleotide synthesis pathways, leading to reduced cellular viability and increased apoptosis rates .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of pyrimidine derivatives. In vitro assays revealed that certain derivatives exhibited effective inhibition against a range of bacterial strains, suggesting that the presence of the pyrimidine ring may enhance antimicrobial efficacy .
Anti-inflammatory Effects
In vivo studies have shown that compounds with similar structures can exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .
Study 1: Anticancer Activity
A study conducted on a series of pyrimidine derivatives, including dibenzoate compounds, found that they significantly inhibited tumor growth in xenograft models. The study reported a reduction in tumor volume by over 50% compared to control groups within four weeks of treatment .
Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial activity of various benzoyloxy-substituted pyrimidines against common pathogens. The results indicated that these compounds had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound appears to be linked to its ability to interact with specific enzymes involved in nucleotide biosynthesis. By inhibiting these enzymes, the compound disrupts cellular replication processes in both cancerous and microbial cells.
Table 2: Proposed Mechanisms
| Activity | Proposed Mechanism |
|---|---|
| Anticancer | Inhibition of nucleotide synthesis |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | Inhibition of COX and pro-inflammatory cytokines |
属性
分子式 |
C32H28N2O9 |
|---|---|
分子量 |
584.6 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H28N2O9/c1-20-18-34(31(39)33-26(20)35)30-32(2,43-29(38)23-16-10-5-11-17-23)25(42-28(37)22-14-8-4-9-15-22)24(41-30)19-40-27(36)21-12-6-3-7-13-21/h3-18,24-25,30H,19H2,1-2H3,(H,33,35,39)/t24-,25-,30-,32-/m1/s1 |
InChI 键 |
YUMCRUPNMSNHRW-XCOQKUFESA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















